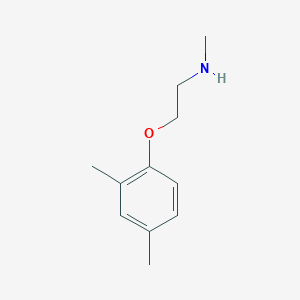
2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide
Übersicht
Beschreibung
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amine group might participate in acid-base reactions, while the chloro group might be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its exact molecular structure, the presence of polar or nonpolar groups, and the overall charge distribution within the molecule. For instance, the presence of both polar (amine, acetamide) and nonpolar (phenyl rings) groups could give the compound unique solubility properties .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Dual GK and PPARγ Activators
This compound serves as a precursor for the synthesis of dual glucokinase (GK) and peroxisome proliferator-activated receptor gamma (PPARγ) activators . These activators are significant in the treatment of diabetes, as they play a role in glucose metabolism and insulin sensitization.
Materials Science: Synthon for Hypoglycemic Agents
In materials science, the compound is used as a building synthon for novel hypoglycemic agents . Its synthesis involves a consecutive reaction that yields very pure crystals, which are then characterized by various spectroscopic methods and X-ray crystallography.
Industrial Applications: Chemical Synthesis
The compound’s role in industrial applications includes its use in chemical synthesis processes. It is synthesized through a facile method that does not require complex reaction conditions, making it suitable for large-scale production .
Environmental Impact: Non-Covalent Interaction Studies
Environmental studies of the compound involve analyzing its non-covalent interactions through Hirshfeld surface analysis . This is crucial for understanding its environmental fate and potential impact.
Analytical Chemistry: Characterization and Analysis
Analytical chemistry utilizes this compound in the characterization and analysis of new chemical entities. Techniques like NMR spectroscopy, elemental analysis, and DFT studies are employed to determine its structure and properties .
Biochemistry Research: Hypoglycemic Agent Development
In biochemistry research, the compound is a key player in the development of hypoglycemic agents. Its synthesis and characterization contribute to understanding its mechanism of action at the molecular level .
Pharmacology: Drug Design and Development
Pharmacologically, it is used in drug design and development, particularly in the creation of molecules that can interact with specific biological targets to modulate their activity in disease treatment .
Agricultural Science: Pesticide and Herbicide Chemistry
Lastly, in agricultural science, the compound’s derivatives could be explored for their potential use in pesticide and herbicide chemistry, contributing to the development of new formulations for crop protection .
Eigenschaften
IUPAC Name |
2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c15-10-1-5-12(6-2-10)17-14(18)9-19-13-7-3-11(16)4-8-13/h1-8H,9,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZOTDJQIOUVRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OCC(=O)NC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminophenoxy)-N-(4-chlorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Methyl(2-nitrophenyl)amino]acetic acid](/img/structure/B1342067.png)



![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1342081.png)
![7-Chloro-2,3-dihydro-benzo[1,4]dioxine-6-sulfonyl chloride](/img/structure/B1342084.png)




![(2-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine](/img/structure/B1342098.png)


